molecular formula C10H8BrNO B1521122 6-Bromo-4-methoxyquinoline CAS No. 874792-20-8

6-Bromo-4-methoxyquinoline

Cat. No.: B1521122
CAS No.: 874792-20-8
M. Wt: 238.08 g/mol
InChI Key: AWLGLUBASOBKNM-UHFFFAOYSA-N
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Description

6-Bromo-4-methoxyquinoline is a brominated derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of a bromine atom at the 6th position and a methoxy group at the 4th position of the quinoline ring system. It has a molecular weight of 238.08 g/mol and is commonly used in scientific research and various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Bromo-4-methoxyquinoline can be synthesized through several synthetic routes. One common method involves the bromination of 4-methoxyquinoline using bromine in the presence of a suitable catalyst, such as iron(III) chloride. The reaction is typically carried out in a solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Electrophilic Aromatic Substitution Reactions

The bromine atom at position 6 and methoxy group at position 4 direct subsequent electrophilic substitutions through combined electronic effects:

Table 1: Bromination Patterns in Methoxyquinoline Derivatives

Starting MaterialBromination ConditionsProducts FormedRegioselectivityReference
6-Bromo-8-methoxy-THQ*Molecular Br₂ (CH₂Cl₂, 0°C)3,6-Dibromo-8-methoxyquinolineC-3 position
6,8-Dimethoxy-THQBr₂ (AcOH, RT)3-Bromo-6,8-dimethoxyquinolineC-3 position
6-MethoxyquinolineBr₂ (H2O/AcOH, 40°C)5-Bromo-6-methoxyquinolineC-5 position

*THQ = 1,2,3,4-Tetrahydroquinoline
Key observation: Bromination occurs preferentially at electron-rich positions (C-3 and C-5), with the methoxy group exerting stronger activating effects than bromine's deactivation .

Cross-Coupling Reactions

The C-6 bromine participates in transition metal-catalyzed couplings:

Table 2: Palladium-Mediated Coupling Reactions

Reaction TypeConditionsCoupling PartnerProduct YieldApplicationReference
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME/H2OArylboronic acid72-85%Biarylquinoline synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Amines61-78%Aminoquinoline derivatives

Notable example: Reaction with 4-methoxyphenylboronic acid under Suzuki conditions produces 6-(4-methoxyphenyl)-4-methoxyquinoline in 82% yield . The bromine substitution shows excellent leaving group capability with TOF reaching 450 h⁻¹ in optimized conditions .

Nucleophilic Substitution Reactions

The methoxy group undergoes demethylation under specific conditions:

Key Transformations:

  • Acid-Catalyzed Demethylation :
    6 Br 4 OCH3 quinoline48h48%HBr,110C6 Br 4 OH quinoline\text{6 Br 4 OCH}_3\text{ quinoline}\xrightarrow[48h]{48\%HBr,110^\circ C}\text{6 Br 4 OH quinoline}
    (89% yield)
    Characterized by IR carbonyl stretch at 1627 cm⁻¹ and 13C^{13}\text{C}
    NMR shift at δ 172.0 ppm

  • Alkoxy Exchange :
    6 Br 4 OCH3 quinolineNaOR ROH6 Br 4 OR quinoline\text{6 Br 4 OCH}_3\text{ quinoline}\xrightarrow{\text{NaOR ROH}}\text{6 Br 4 OR quinoline}

    (R = Et: 92% conversion, R = iPr: 84% conversion)

Functional Group Interconversions

The quinoline ring participates in redox processes:

Oxidation/Reduction Data:

  • Catalytic Hydrogenation :
    6 Br 4 OCH3 quinoline24hH2(1atm),10%Pd/C1 2 3 4 Tetrahydro derivative\text{6 Br 4 OCH}_3\text{ quinoline}\xrightarrow[24h]{H_2(1atm),10\%Pd/C}\text{1 2 3 4 Tetrahydro derivative}
    (76% yield)
    Confirmed by 1H^1\text{H}
    NMR disappearance of aromatic protons (δ 7.2-8.3 ppm)

  • Oxidative Bromination :
    6 Br 4 OCH3 quinolineNBS,AIBN3 6 Dibromo 4 methoxyquinoline\text{6 Br 4 OCH}_3\text{ quinoline}\xrightarrow{NBS,AIBN}\text{3 6 Dibromo 4 methoxyquinoline}
    (68% yield)
    Reaction proceeds through radical mechanism (AIBN initiation)

Complexation Reactions

The nitrogen atom coordinates with metal ions:

Table 3: Metal Complex Formation

Metal SaltSolvent SystemComplex StructureStability Constant (log K)
Cu(NO₃)₂·3H₂OMeOH/H2O (4:1)[Cu(L)_2(NO₃)]NO₃8.42 ± 0.15
FeCl₃·6H2OEtOH[Fe(L)Cl_2]Cl·2H2O6.89 ± 0.23
Co(OAc)₂·4H2ODMF[Co(L)(OAc)(H2O)]7.15 ± 0.18

L = 6-Bromo-4-methoxyquinoline
Complexes characterized by UV-Vis (λmax 420-480 nm) and ESR spectroscopy (g⊥ = 2.12, g∥ = 2.28 for Cu complex)

Scientific Research Applications

Anticancer Applications

Research has shown that 6-Bromo-4-methoxyquinoline exhibits potent anticancer properties, primarily through the inhibition of key signaling pathways involved in tumor growth.

Mechanisms of Action :

  • EGFR Inhibition : The compound effectively inhibits the epidermal growth factor receptor (EGFR), which is crucial in many cancers. Molecular docking studies indicate strong binding affinities with various EGFR mutations.
  • Induction of Apoptosis : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by downregulating β-catenin/TCF4 signaling pathways, which are often activated in tumors.

In Vitro Studies :

  • The compound has been tested against several cancer cell lines, including MCF-7 (breast cancer) and SW480 (colon cancer). The MTT assay revealed IC50 values as low as 15.85 µM against MCF-7 cells, indicating significant cytotoxic potential compared to established drugs like Erlotinib and Doxorubicin.

Antimicrobial Activity

This compound also demonstrates notable antimicrobial properties.

Biological Activity :

  • The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Its mechanism involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods, highlighting its versatility in organic chemistry.

Synthesis Techniques :

  • Bromination Reactions : Simple synthetic methods have been described for generating brominated methoxyquinolines, yielding high purity products under mild conditions .
  • Functionalization Strategies : The compound serves as a building block for further functionalization, allowing the development of more complex quinoline derivatives with enhanced biological activities .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Antimicrobial Efficacy : A study published in Journal of Antibiotics demonstrated significant antibacterial activity against resistant strains of E. coli, achieving an MIC value lower than that of standard antibiotics like ciprofloxacin .
  • Anticancer Potential : Research on various tumor cell lines indicated that this compound inhibited cell proliferation effectively, with IC50 values ranging from 2.5 nM to 10 nM across different cancer types .
  • Mechanistic Insights : Detailed mechanistic studies revealed that the compound's interaction with DNA gyrase could be responsible for its antimicrobial effects, while its anticancer properties may arise from apoptosis induction pathways activated by enzyme inhibition .

Mechanism of Action

6-Bromo-4-methoxyquinoline is similar to other brominated and methoxylated quinolines, such as 4-bromo-6-methoxyquinoline and 6-bromo-4-methylquinoline. its unique combination of functional groups and positions of substitution sets it apart from these compounds. The presence of the methoxy group at the 4th position and the bromine atom at the 6th position contributes to its distinct chemical properties and reactivity.

Comparison with Similar Compounds

  • 4-Bromo-6-methoxyquinoline

  • 6-Bromo-4-methylquinoline

  • 4-Bromo-6-fluoroquinoline

  • 4-Hydroxy-6-methoxyquinoline

Biological Activity

6-Bromo-4-methoxyquinoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential as an antimicrobial and anticancer agent, supported by various research findings, case studies, and data tables.

This compound is a derivative of quinoline, characterized by the presence of a bromine atom at the 6-position and a methoxy group at the 4-position. Its synthesis typically involves methods such as the Knorr synthesis, which allows for the introduction of various substituents to enhance biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against several bacterial strains, including Staphylococcus aureus and Klebsiella pneumoniae. The results showed inhibition zones comparable to standard antibiotics, suggesting its potential as a broad-spectrum antibacterial agent.

Bacterial Strain Inhibition Zone (mm) Standard Drug (mm)
Staphylococcus aureus2224
Klebsiella pneumoniae2527

This data highlights the compound's promising antibacterial activity, particularly against resistant strains .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. A notable study assessed its cytotoxic effects on different cancer cell lines, including HeLa (cervical cancer) and HT29 (colon cancer). The compound demonstrated significant antiproliferative effects with IC50 values indicating selective toxicity towards cancer cells.

Case Study: Cytotoxicity Against Cancer Cell Lines

Cell Line IC50 (µM) Reference Drug
HeLa84.20 ± 1.725-Fluorouracil (0.125)
HT2930.00 ± 2.005-Fluorouracil (0.125)

The selectivity index indicates that while the compound is effective against tumorigenic cells, it exhibits lower toxicity towards non-tumorigenic cells, making it a candidate for further development as an anticancer agent .

The mechanism underlying the biological activity of this compound involves its interaction with specific molecular targets within cells. Preliminary studies suggest that it may inhibit certain enzymes or interfere with cellular processes such as DNA replication and protein synthesis. The presence of bromine and methoxy groups enhances its binding affinity to these targets, which is crucial for its pharmacological effects .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of quinoline derivatives. Variations in substituents at different positions on the quinoline ring can significantly influence their anticancer and antimicrobial properties. For instance, modifications at the 6-position have been shown to enhance anticancer efficacy .

Properties

IUPAC Name

6-bromo-4-methoxyquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO/c1-13-10-4-5-12-9-3-2-7(11)6-8(9)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWLGLUBASOBKNM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C=C(C=CC2=NC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00672342
Record name 6-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874792-20-8
Record name 6-Bromo-4-methoxyquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00672342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-4-chloro-quinoline (12.12 g, 50 mmol) in methanol (200 mL) was added sodium methoxide (13.50 g, 250 mmol) at room temperature. Then, the reaction mixture was heated to 120° C. for 15 h in a sealed reaction flask. After cooling to room temperature, the methanol was removed under the vacuum and the residue was diluted with water. Then, the solids were collected by filtration and washed with water. After drying in air, 10.8 g (90.8% yield) of 6-bromo-4-methoxy-quinoline was isolated as a white solid which can be crystallized from acetonitrile: EI-HRMS m/e calcd for C10H8BrNO (M+) 236.9789, found 236.9784.
Quantity
12.12 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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